molecular formula C11H14BrNO B1454013 N-(2-bromo-5-methoxybenzyl)cyclopropanamine CAS No. 1094755-37-9

N-(2-bromo-5-methoxybenzyl)cyclopropanamine

Cat. No. B1454013
M. Wt: 256.14 g/mol
InChI Key: CQYCGEPAJBICEV-UHFFFAOYSA-N
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Description

N-(2-bromo-5-methoxybenzyl)cyclopropanamine, also known as BMCP, is a cyclic amine compound used in a variety of scientific research applications. BMCP is a colorless, crystalline solid that is soluble in organic solvents. It is a versatile compound with many potential uses, including as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. BMCP is a relatively new compound, first synthesized in the early 2000s, and its applications are still being explored.

Scientific Research Applications

Molecular and Functional Imaging Studies

Research has explored the use of related compounds in molecular imaging studies, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These studies aim to understand the binding and distribution of hallucinogenic compounds and their congeners in the brain, offering insights into their psychotherapeutic potential and interaction with brain receptors, including serotonin 5-HT2A receptors. This approach facilitates the investigation of cerebral metabolism and perfusion effects induced by these compounds, potentially contributing to the development of new diagnostic and therapeutic strategies in neuroscience (Cumming et al., 2021).

Environmental Impact of Brominated Compounds

Studies have also focused on the environmental impact of brominated compounds, which are structurally related to "N-(2-bromo-5-methoxybenzyl)cyclopropanamine." These include investigations into the occurrence and effects of novel brominated flame retardants (NBFRs) in various environments. Research has documented the presence of such compounds in indoor air, dust, and consumer goods, raising concerns about their potential health risks due to their persistence and bioaccumulation properties. Efforts to understand the environmental distribution, human exposure risks, and ecological impacts of these substances are crucial for developing effective regulatory and mitigation strategies (Zuiderveen et al., 2020).

Bio-organometallic Chemistry for Therapeutic Applications

Recent advancements in bio-organometallic chemistry have explored the therapeutic applications of N-heterocyclic carbene (NHC)-metal complexes, including those with brominated constituents. These compounds exhibit significant potential as antimicrobial and anticancer agents. The design, synthesis, and characterization of NHC-metal complexes, alongside their bioactive properties, offer promising avenues for the development of new medications. This research underscores the importance of interdisciplinary approaches in drug discovery, combining elements of organic, inorganic, and medicinal chemistry to address unmet medical needs (Patil et al., 2020).

properties

IUPAC Name

N-[(2-bromo-5-methoxyphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-14-10-4-5-11(12)8(6-10)7-13-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYCGEPAJBICEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-5-methoxybenzyl)cyclopropanamine

Synthesis routes and methods

Procedure details

In a flask fitted with a Dean-Stark trap was introduced 2-bromo-5-methoxybenzaldehyde (5.68 g, 26.41 mmol), cyclopropylamine (3.02 g, 52.83 mmol) and toluene (70 ml). The reaction mixture was stirred at room temperature for 1 hour and then at reflux for 4 hours. The solution was then concentrated to give a yellow oil to which was added methanol (30 ml). The reaction mixture was cooled on icebath followed by portionwise addition of sodium borohydride (2.00 g, 52.83 mmol). After complete addition, the reaction mixture was stirred 2 hours at room temperature, and then water (70 ml) was added. The crude product was isolated by extraction with dichloromethane and the combined organic phases were dried over sodium sulfate, filtered, and finally evaporated under reduced pressure.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.68 g
Type
reactant
Reaction Step Two
Quantity
3.02 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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